N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-22-10-11(12-6-4-5-7-13(12)22)8-15(23)18-9-14-19-16(24-2)21-17(20-14)25-3/h4-7,10H,8-9H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFMYVSNONUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1,1-carbonyldiimidazole (CDI) as an activating agent:
- Activation : 2-(1-Methyl-1H-indol-3-yl)acetic acid (1 eq) is reacted with CDI (1.2 eq) in acetonitrile under nitrogen, generating the imidazolide intermediate.
- Amidation : The intermediate is treated with 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine (1 eq) in the presence of pyridine, yielding the target compound.
Optimized Conditions :
Direct Alkylation of Acetamide
An alternative route involves alkylating 2-(1-methyl-1H-indol-3-yl)acetamide with 2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine:
- Reaction : Acetamide (1 eq) and triazine-chloromethyl derivative (1.2 eq) are stirred in DMF with sodium methoxide at 25°C.
- Workup : The product is precipitated with water and purified via column chromatography.
Key Data :
Spectroscopic Characterization and Analytical Data
The target compound is characterized using advanced spectroscopic techniques:
$$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) :
- δ 3.31 (s, 6H, OCH$$3$$), 3.85 (s, 3H, N–CH$$3$$), 4.12 (s, 2H, –CH$$_2$$–N), 7.05–7.42 (m, 4H, indole-H).
IR (KBr) :
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| CDI-Mediated Coupling | High purity, mild conditions | Cost of CDI | 78% |
| Direct Alkylation | Simplicity, fewer steps | Lower yield | 62% |
Challenges and Optimization Strategies
- Triazine Stability : The dimethoxy-triazine scaffold is sensitive to hydrolysis; reactions must be conducted under anhydrous conditions.
- Indole Reactivity : Prolonged exposure to bases can deprotonate the indole NH, necessitating controlled pH.
- Scalability : CDI-mediated coupling is preferred for gram-scale synthesis due to reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring or the acetamide group, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazine and indole structures are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds may be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide” would depend on its specific biological target. Generally, compounds with triazine and indole structures may interact with proteins or nucleic acids, affecting cellular processes.
Molecular Targets and Pathways
Proteins: Enzymes, receptors.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, emphasizing heterocyclic cores, substituents, and biological activities.
Structural Comparison
Key Observations:
- Triazine Derivatives : Both the target compound and TRI () share the 4,6-dimethoxy-1,3,5-triazine core, but TRI’s vinyl-aniline substituent enhances antifungal activity against C. albicans. The target compound’s indole group may similarly modulate antifungal properties through π-π stacking or hydrophobic interactions .
- Pyridinone vs. Triazine: PYR () lacks a triazine ring but exhibits comparable antifungal efficacy, suggesting that nitrogen-rich heterocycles broadly disrupt fungal membranes or enzymes.
- Agrochemical Analogs: Cinosulfuron () demonstrates how triazine sulfonamides target plant-specific pathways (e.g., acetolactate synthase inhibition), whereas the target compound’s indole-acetamide structure may favor mammalian or fungal targets .
- Triazole-Acetamides : Compounds like 6m () employ 1,2,3-triazole linkers for click-chemistry compatibility, contrasting with the target compound’s methylene bridge. Triazoles often improve metabolic stability, which may be a limitation for the target compound .
Q & A
Q. What are the optimal synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with triazine ring formation followed by functionalization. Key steps include:
- Triazine Core Construction : Use of 4,6-dimethoxy-1,3,5-triazin-2-amine precursors under nucleophilic substitution conditions with methylating agents (e.g., iodomethane) to introduce methoxy groups .
- Indole-Acetamide Coupling : Reaction of 1-methylindole-3-acetic acid with the triazine derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product (>90% purity) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., indole C-3 proton at δ 7.2–7.4 ppm; triazine methoxy groups at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Key peaks include N-H stretching (3260–3300 cm), C=O (1670–1680 cm), and triazine ring vibrations (1520–1550 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 398.16 for CHNO) .
Q. What reaction mechanisms underpin functional group transformations in this compound?
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation in related triazine-indole hybrids .
- Amide Bond Formation : Activation of carboxylic acids via EDC/HOBt generates reactive intermediates for nucleophilic attack by amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent systems (DMSO concentration ≤0.1% recommended) .
- Structural Analogues : Compare activity of derivatives (e.g., 5-chloroindole vs. 1-methylindole) to identify pharmacophore contributions .
Q. What computational methods enhance reaction optimization for this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for triazine functionalization (e.g., Gibbs free energy barriers <25 kcal/mol favor feasible pathways) .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Cu(OAc) vs. Pd/C) .
Q. How to design experiments for optimizing reaction yields and minimizing byproducts?
Use Design of Experiments (DoE) principles:
- Factorial Design : Vary temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile) .
- Response Surface Methodology (RSM) : Identify interactions between parameters (e.g., high temperature + low catalyst → byproduct formation) .
Q. What structural modifications improve target specificity against enzymes like kinases or HDACs?
- Triazine Modifications : Replace methoxy groups with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic binding pockets .
- Indole Substitutions : Introduce electron-withdrawing groups (e.g., nitro at C-5) to modulate electron density and H-bonding .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <5% degradation in argon-sealed vials) .
- Light Sensitivity : UV-Vis spectroscopy shows λ shifts >10 nm indicate photodegradation; recommend amber vials .
Q. What strategies validate synergistic effects with co-administered drugs?
- Isobolographic Analysis : Test combinations with cisplatin or paclitaxel in cancer models; calculate Combination Index (CI <1 indicates synergy) .
- Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3) in synergistic pairs .
Q. How to elucidate the compound’s molecular targets in signaling pathways?
- Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify binding partners (e.g., PI3K/AKT pathway proteins) .
- Molecular Docking : AutoDock Vina predicts binding poses in kinase domains (e.g., EGFR tyrosine kinase with ∆G < −8 kcal/mol) .
Methodological Notes
- Data Tables : Refer to supplementary files for NMR/IR spectra, HRMS data, and bioassay protocols.
- Advanced Techniques : Prioritize peer-reviewed journals (e.g., Research on Chemical Intermediates, Journal of Medicinal Chemistry) for experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
